![molecular formula C15H18N2O3 B2987360 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 475638-35-8](/img/structure/B2987360.png)
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a synthetic heterocyclic compound. As a derivative of quinazolinone, this compound features a bicyclic structure incorporating both a benzene ring and a seven-membered azepine ring fused to a quinazolinone core. Such complex molecular frameworks often attract attention in medicinal chemistry for their potential biological activities.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be approached via several routes. One effective method involves the reaction of a suitable quinazolinone precursor with appropriate azepine-forming reagents under acidic or basic conditions. A typical synthetic pathway may include steps such as cyclization, substitution, and reduction reactions.
Industrial production methods: Scale-up production of this compound in an industrial setting would demand optimized reaction conditions to ensure high yield and purity. This might involve utilizing robust catalysts, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of reactions it undergoes: The compound is known to participate in various chemical reactions, including:
Oxidation: Can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Could potentially be reduced to obtain hydrogenated analogs.
Substitution: Halogen, nitro, or alkyl groups can be introduced into the aromatic ring or the azepine moiety.
Common reagents and conditions: Reactions involving this compound may utilize reagents such as sodium borohydride for reductions, and bromine or chlorine for substitution reactions. Catalysts like palladium or platinum could be employed for hydrogenation processes.
Major products formed: Reaction products will vary based on the reaction type but might include diverse quinazolinone derivatives, azepine-modified compounds, or more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
The compound has wide-ranging applications in scientific research:
Chemistry: Useful as a precursor or intermediate in organic synthesis, particularly in creating novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: A promising candidate for drug discovery and development due to its diverse biological activities.
Industry: Could be utilized in the synthesis of complex molecules for material science applications.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The exact mechanism may depend on the context of its application, whether as an antimicrobial agent binding to bacterial enzymes or as an anticancer agent interfering with cell signaling pathways.
Comparación Con Compuestos Similares
Compared to other quinazolinone derivatives, 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is unique due to its distinct azepine ring. Similar compounds include:
4(3H)-quinazolinone
2-methylquinazolin-4(3H)-one
6,7-dimethoxyquinazolin-4(3H)-one
These analogs may exhibit different physical and chemical properties, which could impact their biological activities and suitability for various applications. This distinction highlights the unique role of our target compound in scientific research and potential therapeutic uses.
Propiedades
IUPAC Name |
2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNCLSLEFOXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2987277.png)
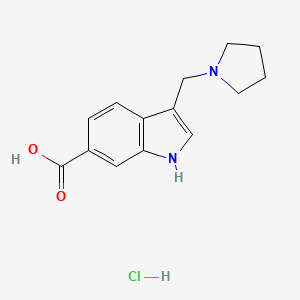
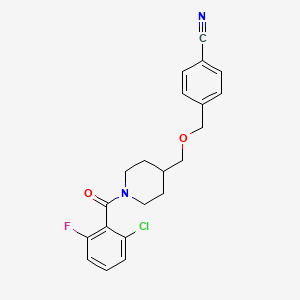
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
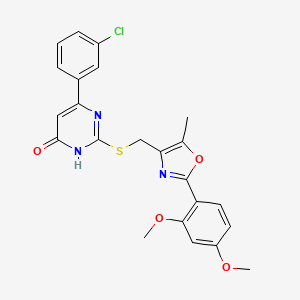
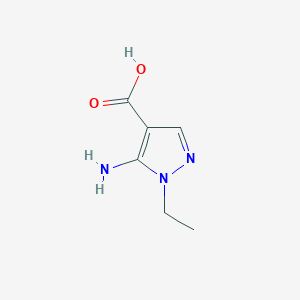
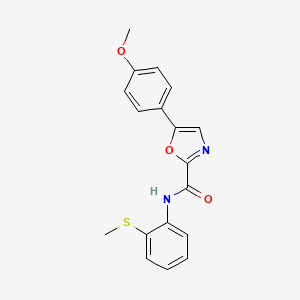
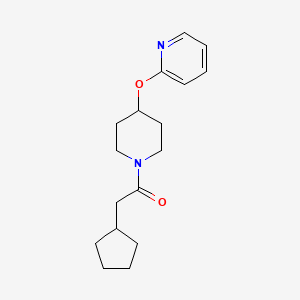

![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)
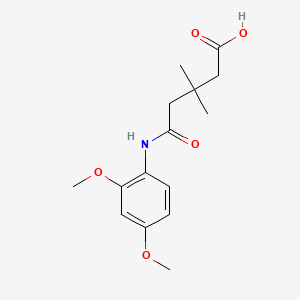
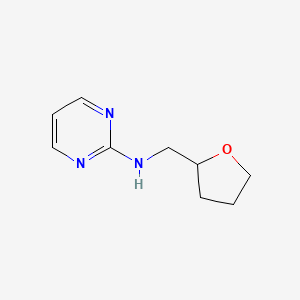
![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)
![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)
